molecular formula C18H17F2N3O2 B2798849 N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide CAS No. 1251564-85-8

N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide

Cat. No.: B2798849
CAS No.: 1251564-85-8
M. Wt: 345.35
InChI Key: RERLTNOWTRQFNC-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide (CAS# 1251564-85-8) is a synthetic organic compound with a molecular formula of C18H17F2N3O2 and a molecular weight of 345.3 g/mol . This acetamide derivative features a 2-oxoimidazolidin core structure, which is a privileged scaffold in medicinal chemistry, linked to both a 3-fluoro-4-methylphenyl and a 4-fluorophenyl group . Compounds with this structural motif are of significant interest in early-stage anticancer drug discovery. Related molecules with fluorophenyl and oxoimidazolidine components have demonstrated potent research value in biological models, showing mechanisms of action that include the induction of reactive oxygen species (ROS), inhibition of key signaling pathways like Notch-AKT, and the promotion of cell cycle arrest and apoptosis in cancer cell lines . The presence of fluorine atoms is a common strategy to optimize a compound's metabolic stability and binding affinity. This product is intended for research purposes, such as investigating new mechanisms of action, exploring structure-activity relationships, and as a building block in the synthesis of novel bioactive molecules . This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O2/c1-12-2-5-14(10-16(12)20)21-17(24)11-22-8-9-23(18(22)25)15-6-3-13(19)4-7-15/h2-7,10H,8-9,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERLTNOWTRQFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCN(C2=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized through the reaction of an appropriate amine with an isocyanate or carbodiimide under controlled conditions.

    Introduction of Fluorinated Aromatic Rings: The fluorinated aromatic rings are introduced via nucleophilic aromatic substitution reactions, where fluorine atoms are substituted onto the aromatic rings using suitable fluorinating agents.

    Coupling Reactions: The final step involves coupling the imidazolidinone core with the fluorinated aromatic rings using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Aromatic Moieties

Compound 17 (from ):
  • Structure: N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetamide.
  • Key Differences: Replaces the 3-fluoro-4-methylphenyl group with a simpler 4-fluorophenyl. Incorporates a furan-2-ylmethyl substituent on the imidazolidinone ring.
Compound from :
  • Structure: N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate.
  • Key Differences:
    • Contains a methylsulfinyl group and a pyridyl ring instead of the 2-oxoimidazolidin-1-yl system.
  • Implications:
    • The sulfinyl group enhances hydrogen-bonding capacity, which may improve binding affinity in enzymatic targets .
N-(4-fluorophenyl)-2-(hydroxyimino)acetamide (from ):
  • Structure: A simpler acetamide with a single fluorophenyl group and a hydroxyimino substituent.
  • Implications: Lacks the imidazolidinone ring, reducing conformational rigidity and likely diminishing biological activity .

Pharmacological and Physicochemical Comparisons

Biofilm Inhibition ( Context):
  • The target compound’s 2-oxoimidazolidin-1-yl group is critical for inhibiting bacterial biofilm formation, a feature shared with Compound 17 but absent in non-imidazolidinone analogues like those in .
Crystallographic and Conformational Analysis ():
  • N-Substituted 2-arylacetamides (e.g., 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide) exhibit planar amide groups and dimerization via N–H⋯O hydrogen bonding.
  • Target Compound: The dual fluorination likely stabilizes similar dimeric conformations, improving crystallinity and bioavailability compared to non-fluorinated analogues .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide to improve yield and purity?

  • Methodological Answer :

  • Stepwise Synthesis : Employ multi-step reactions with controlled conditions (e.g., 60–80°C for amide coupling, anhydrous solvents like DMF or THF) to minimize side products .
  • Catalyst Selection : Use coupling agents such as HATU or EDCI for efficient imidazolidinone ring formation .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) ensures >95% purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR to verify fluorophenyl (δ 7.2–7.5 ppm) and imidazolidinone (δ 3.8–4.2 ppm) moieties .
  • Mass Spectrometry : High-resolution MS (ESI+) for molecular ion [M+H]+ matching theoretical m/z (e.g., 401.12 Da) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions in imidazolidinone) .

Q. How can solubility and stability be assessed for in vitro assays?

  • Methodological Answer :

  • Solubility Profiling : Use DMSO stock solutions (10 mM) diluted in PBS or cell culture media, with dynamic light scattering (DLS) to detect aggregation .
  • Stability Studies : HPLC monitoring under physiological conditions (pH 7.4, 37°C) over 24 hours to assess degradation .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s reactivity in cross-coupling or functionalization reactions?

  • Methodological Answer :

  • Catalytic Pathways : Pd-mediated Suzuki-Miyaura coupling for aryl substitutions; DFT calculations to map transition states (e.g., B3LYP/6-31G* basis set) .
  • Intermediate Trapping : Use low-temperature NMR (−40°C) to isolate reactive intermediates (e.g., enolate species during imidazolidinone ring formation) .

Q. How can computational modeling predict binding interactions with biological targets (e.g., kinases, GPCRs)?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to fluorophenyl-recognizing domains (e.g., ATP-binding pockets) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess conformational stability in lipid bilayers or protein complexes .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer :

  • Dose-Response Normalization : Compare IC50 values using standardized protocols (e.g., MTT assay vs. radioligand binding) with positive controls (e.g., staurosporine for kinase inhibition) .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites in hepatic microsomes that may influence potency discrepancies .

Q. How do structural conformers (e.g., rotamers, tautomers) impact crystallographic and spectroscopic data interpretation?

  • Methodological Answer :

  • Variable-Temperature NMR : Identify rotameric equilibria (e.g., imidazolidinone ring puckering) by observing signal splitting at −60°C .
  • Crystallographic Refinement : Use SHELXL to model disorder in dichlorophenyl/acetamide groups (e.g., R-factor < 5%) .

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